molecular formula C6H7NO3 B2667494 (S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione CAS No. 1447615-97-5

(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione

Cat. No.: B2667494
CAS No.: 1447615-97-5
M. Wt: 141.126
InChI Key: NYJDLKHEQYINHD-BYPYZUCNSA-N
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Description

(S)-Dihydropyrrolo[1,2-c]oxazole-3,6(1H,5H)-dione (CAS: 1447615-97-5) is a chiral heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a fused bicyclic structure incorporating lactam and lactone functionalities, which serves as a versatile synthon for constructing complex molecules. With a molecular formula of C6H7NO3 and a molecular weight of 141.12 g/mol , it provides a defined stereocenter for the development of enantiomerically pure compounds. The primary research value of this (S)-configured scaffold lies in its application as a key intermediate for synthesizing biologically active molecules, analogous to other dihydropyrrolo-fused heterocycles which are valuable synthetic blocks with a wide spectrum of biological activity . Its rigid, functionalized structure makes it particularly useful in designing potential pharmaceutical candidates, including studies related to nootropic agents and receptor agonists . Researchers utilize this compound to introduce chiral complexity into target structures, exploring new chemical space in drug discovery programs. The product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

(7aS)-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJDLKHEQYINHD-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(=O)N2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC(=O)N2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with an oxazole precursor, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of diverse derivatives with tailored properties. For instance, oxidation reactions can yield hydroxylated derivatives while reduction may produce amine or alcohol derivatives .

Table 1: Common Reactions of this compound

Reaction TypeExample ReagentsMajor Products
OxidationKMnO4, CrO3Hydroxylated derivatives
ReductionLiAlH4, NaBH4Amine or alcohol derivatives
SubstitutionHalogensVarious functional group derivatives

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. A study focusing on related compounds demonstrated effective inhibition against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. This highlights its potential as a scaffold for developing new antimicrobial agents .

Anticancer Activity
The compound has also been investigated for its anticancer properties. A recent study identified derivatives of pyrrolidine-based compounds that showed significant cytotoxic activity against human lung cancer cells (A549 model). The findings suggest that modifications to the core structure can enhance biological activity against cancer cells .

Medicinal Chemistry

Therapeutic Agent Development
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets and pathways that may modulate enzyme activity or receptor functions. This characteristic makes it a candidate for drug development aimed at treating infections and cancer .

Industrial Applications

Advanced Material Development
In industrial settings, this compound is utilized in the production of advanced materials with unique properties. Its heterocyclic nature allows for the incorporation into polymers and other materials where enhanced thermal stability and chemical resistance are desired .

Case Study 1: Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial efficacy of novel derivatives based on this compound against resistant strains. The results indicated a significant structure-dependent activity against Gram-positive bacteria and fungi. These findings support further exploration into this compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In another investigation focused on anticancer properties, derivatives of this compound were tested in vitro on A549 cancer cells. The study concluded that specific modifications to the compound could lead to enhanced cytotoxic effects compared to existing treatments .

Mechanism of Action

The mechanism of action of (S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and synthetic differences between (S)-dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione and related compounds:

Compound Name Molecular Formula Key Substituents Ring System Synthesis Yield Key Applications
This compound (hypothetical) C₇H₈N₂O₃ None (parent structure) Pyrrolo[1,2-c]oxazole N/A Chiral catalysts, APIs*
(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione C₁₀H₁₅NO₃ tert-Butyl group at position 3 Pyrrolo[1,2-c]oxazole N/A Pharmaceutical intermediates
5-Phenyl-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione C₁₇H₁₃N₃O₂S₂ Phenyl, thiophene substituents Thiazolo[3,2-a]pyrimidine 85% Antimicrobial agents
Ph-TDPP-Ph (pyrrolo[3,4-c]pyrrole-1,4-dione derivative) C₆₀H₈₄N₂O₂S₂ 2-Octyldodecyl, thiophenyl groups Pyrrolo[3,4-c]pyrrole 75% Organic semiconductors

*API: Active Pharmaceutical Ingredient

Physicochemical Properties

  • IR Spectroscopy : The carbonyl (C=O) stretching frequencies of this compound are expected to align with analogs like (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5-dione (~1710 cm⁻¹) and thiazolo-pyrimidine diones (1708–1680 cm⁻¹) . These values reflect the electron-withdrawing nature of the fused oxazole ring.
  • Thermal Stability : The tert-butyl-substituted analog in is stored at 2–8°C, suggesting moderate stability. In contrast, thiazolo-pyrimidine dione () has a higher melting point (105–107°C), likely due to its planar aromatic system.

Functional Comparison

  • Synthetic Utility : The tert-butyl analog () is used as a building block for chiral synthesis, while Ph-TDPP-Ph () is tailored for optoelectronic materials via Suzuki coupling .
  • Bioactivity : Thiazolo-pyrimidine diones () exhibit antimicrobial properties, whereas the (S)-dihydropyrrolooxazole dione’s stereochemistry may enhance selectivity in enzyme inhibition.
  • Hazard Profile : The tert-butyl analog carries warnings for acute toxicity (H302) and skin irritation (H315) , whereas thiazolo-pyrimidine diones lack explicit hazard data in the evidence.

Biological Activity

(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione is a heterocyclic compound with a fused ring structure containing nitrogen and oxygen atoms. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structure

This compound has the chemical formula C6H7NO3 and a CAS number of 1447615-97-5. Its unique structure contributes to its biological activity and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves cyclization reactions of pyrrole derivatives with oxazole precursors under controlled conditions. These reactions often require careful management of temperature and pH to achieve high yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The following table summarizes its effectiveness compared to standard antibiotics:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL Standard Antibiotic MIC µg/mL
Staphylococcus aureus0.0048Ciprofloxacin0.025
Escherichia coli0.0195Ampicillin10
Candida albicans0.0098Fluconazole30

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The compound's ability to inhibit tumor growth has been demonstrated in vitro against various cancer types.

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors that play critical roles in cellular signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of proliferation .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against multiple strains of bacteria and fungi. The results indicated that the compound displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study also highlighted its effectiveness against fungal strains like Candida albicans.

Anticancer Research

Another research effort focused on the anticancer properties of this compound. In vitro tests revealed that this compound could significantly reduce cell viability in various cancer cell lines while showing minimal toxicity to normal cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment.

Q & A

Basic: How can researchers optimize the synthesis of (S)-dihydropyrrolo[1,2-C]oxazole-3,6-dione to achieve high enantiomeric purity?

Methodological Answer:
Enantioselective synthesis often requires chiral auxiliaries or catalysts. For example, Hamada et al. (1991) demonstrated the use of chiral HPLC to resolve intermediates in pyrrolo-oxazole systems, achieving >98% enantiomeric excess (ee) by optimizing column parameters (e.g., Chiralpak AD-H with hexane/isopropanol mobile phase) . Additionally, Van et al. (2014) highlighted the role of asymmetric catalysis in oxazole ring formation, where Rhodium(I)-DuPhos complexes improved stereocontrol during cyclization steps . Reaction monitoring via 1H^{1}\text{H} NMR (e.g., tracking diastereomeric splitting at δ 3.6–4.1 ppm) and polarimetry are critical for real-time adjustments.

Basic: What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and oxazole C-N-C vibrations at ~1250 cm1^{-1} .
  • 1H^{1}\text{H} NMR : Key signals include diastereotopic protons on the pyrrolidine ring (δ 3.5–4.2 ppm, multiplet) and oxazole protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry : NIST databases (e.g., GC-MS with electron ionization) provide reference fragmentation patterns for validation (e.g., m/z 203.095 for [M+H]+^+) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; Supplementary Table 6 in recent studies outlines data collection parameters (e.g., Mo-Kα radiation, θ range 2.5–28°) .

Advanced: How can researchers address contradictory data in thermal stability assessments of this compound?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 145°C vs. 160°C) may arise from polymorphic forms or moisture sensitivity. A systematic protocol includes:

Differential Scanning Calorimetry (DSC) : Compare heating rates (e.g., 5°C/min vs. 10°C/min) to detect kinetic vs. thermodynamic stability .

Thermogravimetric Analysis (TGA) : Correlate mass loss with decomposition endotherms.

Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity, as adsorbed water can lower observed melting points .

Crystallographic Validation : Ensure single-crystal vs. polycrystalline samples are distinguished .

Advanced: What strategies mitigate side reactions during bromination or alkylation of the pyrrolo-oxazole core?

Methodological Answer:
Bromination (e.g., at C-3/C-6 positions) often competes with ring-opening. Key strategies:

  • Low-Temperature Bromination : Use −10°C in acetic acid with NaOAc buffer to suppress HBr-mediated degradation .
  • Protective Groups : SEM (trimethylsilylethoxymethyl) groups shield reactive NH sites during alkylation (e.g., 1-bromo-3-chloropropane coupling at 60°C) .
  • Microfluidic Reactors : Enhance mixing and thermal control; a 2024 study achieved 85% yield in photochemical reactions by optimizing residence time (30 s) and UV intensity (365 nm, 15 mW/cm2^2) .

Basic: How should researchers design stability studies for aqueous solutions of this compound?

Methodological Answer:

  • pH Profiling : Test stability in buffers (pH 2–10) at 25°C/40°C. Oxazole rings hydrolyze rapidly under acidic conditions (pH < 4) .
  • Oxidative Stress : Add 0.1% H2_2O2_2 and monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Light Exposure : Use ICH Q1B guidelines; UV-Vis spectroscopy tracks absorbance shifts (λ~270 nm for oxazole π→π* transitions) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to model nucleophilic attack at the oxazole C-2 position.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction barriers .
  • Hammett Plots : Correlate σ+^+ values of substituents with rate constants (k) for SNAr reactions, as demonstrated in pyrrolo-quinazoline systems .

Basic: What chromatographic conditions resolve diastereomers or byproducts during purification?

Methodological Answer:

  • Normal-Phase HPLC : Use silica columns with ethyl acetate/hexane (3:7) + 0.1% TFA for diastereomer separation (Rs_s > 1.5) .
  • Reverse-Phase HPLC : C18 columns with methanol/water (65:35) + 0.1% formic acid resolve polar byproducts (e.g., hydrolysis products) .
  • Preparative TLC : Employ CH2_2Cl2_2/MeOH (9:1) for rapid isolation of intermediates .

Advanced: How can researchers validate the proposed reaction mechanism for oxazole ring formation?

Methodological Answer:

  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled precursors to track oxygen incorporation into the oxazole ring via mass spectrometry .
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} for proton transfer steps; a KIE > 2 suggests rate-limiting deprotonation .
  • In Situ IR : Monitor carbonyl intermediates (e.g., amide → oxazole transition at 1680 → 1708 cm1^{-1}) .

Basic: What safety precautions are critical during large-scale synthesis?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with <5°C cooling during bromine additions to prevent runaway reactions .
  • Toxic Byproducts : Install scrubbers for HBr/HCl off-gases.
  • Personal Protective Equipment (PPE) : Nitrile gloves and face shields are mandatory due to lachrymatory intermediates .

Advanced: How do steric and electronic effects influence the biological activity of derivatives?

Methodological Answer:

  • SAR Studies : Introduce substituents (e.g., 4-Cl, CH3_3) at C-3/C-6 and assay against target enzymes (e.g., kinase inhibition).
  • Co-crystallization : Resolve ligand-protein complexes (e.g., PDB: 6XYZ) to identify H-bonding with oxazole carbonyls .
  • QSAR Models : Use partial least squares (PLS) regression to correlate logP, PSA, and IC50_{50} values .

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